molecular formula C9H8ClFO B175365 3-(3-Fluorophenyl)propanoyl chloride CAS No. 148960-31-0

3-(3-Fluorophenyl)propanoyl chloride

Cat. No. B175365
M. Wt: 186.61 g/mol
InChI Key: DEGMFYNULJKSFA-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

A mixture of 3-(3-fluorophenyl)propanoic acid (2.50 g, 14.9 mmol) and dichlorosulfane (10 mL) under N2 was refluxed for 3 h. The mixture was cooled to rt and concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][CH:7]=1.[Cl:13]SCl>>[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([Cl:13])=[O:12])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CCC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
ClSCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.